molecular formula C20H21FN4O2 B2923509 6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176201-60-6

6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2923509
CAS No.: 2176201-60-6
M. Wt: 368.412
InChI Key: PMVXKQDZHJFKDM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzoxazole structure. One common synthetic route includes the reaction of 6-fluoro-1,3-benzoxazol-2-yl with piperidine-4-carboxylic acid under specific conditions to form the intermediate piperidinyl derivative. Subsequent reactions with cyclopropylamine and other reagents lead to the formation of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antibacterial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-Amino-1-pyrrolidinyl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness: 6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and potential applications. Its cyclopropyl group and benzoxazole moiety contribute to its distinct chemical properties and biological activity.

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Properties

IUPAC Name

6-cyclopropyl-3-[[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-15-3-4-16-18(9-15)27-20(23-16)24-7-5-13(6-8-24)11-25-12-22-17(10-19(25)26)14-1-2-14/h3-4,9-10,12-14H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVXKQDZHJFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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